N,N-Dimethylbenzo[c]cinnolin-1-amine
Description
N,N-Dimethylbenzo[c]cinnolin-1-amine is a heterocyclic aromatic compound featuring a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) fused to a benzene ring and substituted with a dimethylamine group at position 1. These compounds share key structural motifs, including aromatic systems with nitrogen-containing heterocycles and dimethylamine substituents, enabling a discussion of trends in synthesis, properties, and reactivity.
Structure
2D Structure
Properties
CAS No. |
16371-75-8 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N-dimethylbenzo[c]cinnolin-1-amine |
InChI |
InChI=1S/C14H13N3/c1-17(2)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15-16-12/h3-9H,1-2H3 |
InChI Key |
OGPNVJKNTAANSA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3N=N2 |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3N=N2 |
Synonyms |
1-(Dimethylamino)benzo[c]cinnoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
Heterocycle Variations :
- Benzo[d]thiazol-2-amine derivatives (e.g., N,N-Dimethylbenzo[d]thiazol-2-amine, 3a ) feature a sulfur atom in the thiazole ring, which increases electron density and polarizability compared to oxygen-containing analogs .
- Benzo[d]oxazol-2-amine derivatives (e.g., N,N-Dimethylbenzo[d]oxazol-2-amine, 3a ) incorporate an oxygen atom, leading to stronger electron-withdrawing effects and altered NMR chemical shifts .
- Benzo[d][1,3]dioxol-5-amine derivatives (e.g., N,N-Dimethylbenzo[d][1,3]dioxol-5-amine) include a 1,3-dioxole ring, enhancing planarity and π-conjugation .
Substituent Effects :
Methyl or alkyl groups on the heterocycle (e.g., 6-methoxy or 4-chloro substituents in thiazol-amines) influence solubility, melting points, and reactivity. For example, bulky tert-butyl groups in 5-(tert-Butyl)-N,N-dimethylbenzo[d]oxazol-2-amine lower melting points due to disrupted crystal packing .
Physicochemical Properties
Melting Points :
NMR Spectral Data :
Stability and Reactivity
- Electron-Deficient Systems :
Oxazole and thiazole rings activate the dimethylamine group for nucleophilic substitution or further functionalization. For example, chloro-substituted thiazol-amines (e.g., 4-Chloro-N,N-dimethylbenzo[d]thiazol-2-amine ) are intermediates in cross-coupling reactions . - Oxidative Stability :
Dioxol-amine derivatives exhibit enhanced stability under acidic conditions due to the electron-donating 1,3-dioxole moiety .
Data Tables
Table 1: Structural and Physical Properties of Selected Benzo-Fused N,N-Dimethylamine Derivatives
Q & A
Q. What synthetic routes are recommended for N,N-Dimethylbenzo[c]cinnolin-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of cinnoline derivatives often involves cyclization reactions or transition-metal-catalyzed coupling. For analogous dimethylated amines, catalytic hydrogenation (e.g., nickel catalysts under hydrogen pressure) has been effective for N,N-dimethylation, yielding >80% purity . Key parameters include temperature control (80–120°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., THF or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments and confirms dimethyl substitution patterns. For example, dimethylamine protons typically resonate at δ 2.2–2.8 ppm in CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- HPLC-PDA : Monitors purity (>95% threshold) using C18 columns and acetonitrile/water mobile phases .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) over 4–8 weeks. Monitor degradation via LC-MS, focusing on nitrosamine formation (if secondary amines are present) .
- pH Stability : Test solubility and stability in buffers (pH 1–12) using UV-Vis spectroscopy. Tertiary amines like this compound are generally stable in neutral conditions but may degrade under strong acidic/basic conditions .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodological Answer :
- Dose-Response Studies : Conduct in vitro assays (e.g., IC₅₀ determinations) across multiple cell lines to identify context-dependent effects.
- Analytical Cross-Validation : Use LC-HRMS to confirm compound identity and rule out impurities (e.g., nitrosamines or oxidized byproducts) that may skew bioactivity data .
- Meta-Analysis : Compare results against structurally similar compounds (e.g., benzo[b]thiophen-4-amine derivatives) to identify conserved structure-activity relationships .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs). Prioritize targets based on cinnoline’s π-π stacking potential.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes. Solvate the system in TIP3P water and use CHARMM36 force fields .
Q. How can reaction mechanisms involving this compound be analyzed experimentally?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁵N or ²H isotopes at the dimethylamine group to track reaction pathways via NMR or MS .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures. Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .
- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., using SPE cartridges) for structural elucidation .
Contradictory Data Considerations
- Synthetic Yield Variability : Discrepancies in yields (e.g., 60% vs. 85%) may arise from trace moisture in solvents or catalyst batch differences. Use Karl Fischer titration to ensure anhydrous conditions and standardize catalyst sources .
- Biological Activity Conflicts : Differences in IC₅₀ values across studies may reflect assay conditions (e.g., serum concentration in cell media). Replicate experiments under harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
